[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of [4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves multiple steps, typically starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring . . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethoxy and methylsulfonyl groups can enhance the compound’s binding affinity to its targets, increasing its potency . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in various medicinal applications.
Quinoline-2,4-dione: Exhibits unique biological activities.
Compared to these compounds, [4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to the presence of the trifluoromethoxy and methylsulfonyl groups, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C16H16F3N3O5S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-(4-methylsulfonylpiperazine-1-carbonyl)-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H16F3N3O5S/c1-28(25,26)22-7-5-21(6-8-22)15(24)11-9-20-13-10(14(11)23)3-2-4-12(13)27-16(17,18)19/h2-4,9H,5-8H2,1H3,(H,20,23) |
InChI Key |
IQWNWYOWSZZGEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F |
Origin of Product |
United States |
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